

Ethoxy(methyl)amine Hydrochloride: Technical Guide & Application Profile

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Compound of Interest

Compound Name: *Ethoxy(methyl)amine hydrochloride*
CAS No.: *1082680-18-9*
Cat. No.: *B1379508*

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CAS Number: 1082680-18-9 Formula:

(Salt) |

(Free Base) Synonyms: N-Ethoxy-N-methylamine hydrochloride; O-Ethyl-N-methylhydroxylamine hydrochloride; Weinreb Amide Analogue (Ethyl variant).

Executive Summary

Ethoxy(methyl)amine hydrochloride (CAS 1082680-18-9) is a specialized secondary alkoxyamine reagent. Structurally, it is the N-ethyl analogue of the widely utilized Weinreb amine (N,O-dimethylhydroxylamine). Its primary utility lies in organic synthesis as a pivotal building block for N-ethoxy-N-methyl amides.

These amides function as stable intermediates that react with organometallic reagents (Grignard or organolithium) to yield ketones without the common side reactions of over-addition (formation of tertiary alcohols). In drug discovery, this reagent offers a strategic advantage over the standard Weinreb amine by introducing increased lipophilicity (

modulation) and altering the steric profile of the intermediate, which can be critical for solubility during purification or optimizing pharmacokinetic properties in fragment-based drug design.

Physicochemical Profile

Property	Specification
CAS Number	1082680-18-9
IUPAC Name	N-Ethoxymethanamine hydrochloride
Molecular Weight	111.57 g/mol
Molecular Formula	
Appearance	White to off-white crystalline powder
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Hygroscopicity	Hygroscopic; store under inert atmosphere (Argon/Nitrogen).
Storage	2-8°C (Desiccated).

Core Application: Modified Weinreb Ketone Synthesis

The defining application of **Ethoxy(methyl)amine hydrochloride** is the synthesis of N-ethoxy-N-methyl amides. These serve as "activated" amides that prevent over-alkylation during ketone synthesis.

Mechanistic Advantage

Unlike standard esters or acid chlorides, which react with Grignard reagents to form tertiary alcohols (via a ketone intermediate that is more reactive than the starting material), the N-ethoxy-N-methyl amide forms a stable five-membered cyclic chelate with the metal ion (

or

).

- Chelation: The metal coordinates between the carbonyl oxygen and the ethoxy oxygen.
- Stability: This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic hydrolysis during workup.
- Result: Exclusive formation of the ketone.

Strategic Value vs. Standard Weinreb Amine

While N,O-dimethylhydroxylamine (CAS 6638-79-5) is the industry standard, the Ethoxy(methyl) variant is employed when:

- Lipophilicity Tuning: The ethyl group increases the lipophilicity of the intermediate amide, facilitating extraction from aqueous byproducts or separation on silica gel.
- Impurity Profiling: In process chemistry, using a distinct alkyl group helps track the fate of the leaving group (N-ethoxy-N-methylamine) during impurity analysis.
- Bioisosteric Replacement: In rare cases where the amide moiety is retained in the final pharmacophore, the ethoxy group serves as a steric probe to fill hydrophobic pockets more effectively than a methoxy group.

Experimental Protocol: Synthesis of N-Ethoxy-N-Methyl Amides

Objective: Coupling of a carboxylic acid (

) with **Ethoxy(methyl)amine hydrochloride** to form the corresponding amide.

Reagents & Materials

- Substrate: Carboxylic Acid (1.0 equiv)
- Reagent: **Ethoxy(methyl)amine hydrochloride** (1.1 - 1.2 equiv)
- Coupling Agent: EDC

HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv).

- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv).
- Solvent: Dichloromethane (DCM) or DMF (Anhydrous).

Step-by-Step Workflow

- Activation:
 - Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM (concentration) under nitrogen.
 - Add DIPEA (3.0 equiv) and stir for 5 minutes.
 - Add the coupling agent (EDC/HOBt or HATU) at 0°C. Stir for 15–30 minutes to form the active ester.
- Amine Addition:
 - Add **Ethoxy(methyl)amine hydrochloride** (1.2 equiv) directly to the reaction mixture.
 - Allow the reaction to warm to room temperature (20–25°C).
 - Monitor: Stir for 4–16 hours. Monitor conversion via TLC or LC-MS (Target mass = Acid mass + 57 Da).
- Workup:
 - Dilute with excess DCM.
 - Wash sequentially with:
 1. 1N HCl (to remove unreacted amine and DIPEA).
 2. Saturated (to remove unreacted acid).
 3. Brine.^{[1][2]}

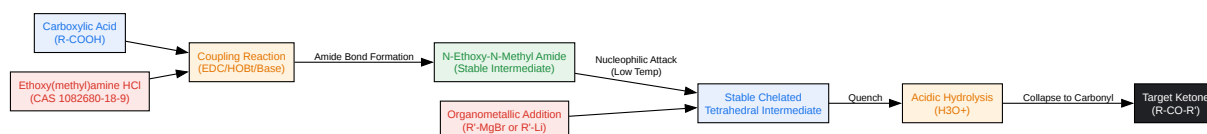
- Dry over

, filter, and concentrate in vacuo.
- Purification:
 - The resulting N-ethoxy-N-methyl amide is typically stable and can be purified via flash column chromatography (Hexanes/Ethyl Acetate).

Visualization of Reaction Pathways

Diagram 1: Synthesis & Reactivity Workflow

This diagram illustrates the conversion of a carboxylic acid to a ketone using Ethoxy(methyl)amine HCl, highlighting the stable tetrahedral intermediate.



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Caption: Logical flow from carboxylic acid to ketone via the N-ethoxy-N-methyl amide, preventing over-alkylation.

Safety & Handling (E-E-A-T)

- Hazard Classification:
 - Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]
 - Respiratory: May cause respiratory irritation (H335).[1]
- Handling: Always handle inside a fume hood. The free base amine (liberated in situ) is volatile and may have a distinct amine odor.

- Incompatibility: Strong oxidizing agents and acid chlorides (unless intended for reaction). Moisture sensitive (store desiccated).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75481715, **Ethoxy(methyl)amine hydrochloride**. Retrieved from [\[Link\]](#)
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for alkoxyamine amides).
- American Elements. **Ethoxy(methyl)amine Hydrochloride** Data Sheet. Retrieved from [\[Link\]](#)^[3]

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Sources

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- 3. GSRS [\[precision.fda.gov\]](https://precision.fda.gov)
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